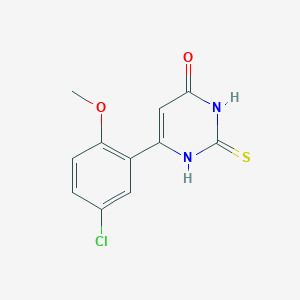
6-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
描述
6-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C11H9ClN2O2S and its molecular weight is 268.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 6-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is Myeloperoxidase (MPO), a heme peroxidase that catalyzes the production of hypochlorous acid . MPO plays a causal role in various autoimmune and inflammatory disorders, including vasculitis, cardiovascular diseases, and Parkinson’s disease .
Mode of Action
The compound interacts with MPO in a time-dependent manner through a covalent, irreversible mechanism . This interaction is dependent upon MPO catalysis, consistent with mechanism-based inactivation .
Biochemical Pathways
The compound inhibits MPO activity, thereby reducing the production of hypochlorous acid . This affects the biochemical pathways involved in autoimmune and inflammatory responses, potentially alleviating the symptoms of related disorders .
Pharmacokinetics
The compound exhibits low partition ratios and high selectivity for MPO over thyroid peroxidase and cytochrome P450 isoforms . It also demonstrates inhibition of MPO activity in lipopolysaccharide-stimulated human whole blood . The compound, when orally administered to lipopolysaccharide-treated cynomolgus monkeys, showed robust inhibition of plasma MPO activity .
Result of Action
The inhibition of MPO activity by the compound can lead to a decrease in the production of hypochlorous acid, potentially reducing inflammation and mitigating the symptoms of autoimmune disorders .
生物活性
6-(5-Chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known by its compound code PF-06282999, is a thioxo-dihydropyrimidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of myeloperoxidase (MPO). This article explores the compound's synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of PF-06282999 involves the reaction of 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one with various acylating agents. The specific method includes the use of acetyl chloride in acetic anhydride to yield the desired compound efficiently. The molecular structure can be characterized using techniques such as NMR and mass spectrometry to confirm purity and identity.
Myeloperoxidase Inhibition
PF-06282999 has been identified as a potent and selective inhibitor of MPO, which plays a significant role in inflammatory processes. MPO catalyzes the production of hypochlorous acid from hydrogen peroxide and chloride ions, contributing to tissue damage in various diseases. The compound exhibits time-dependent inhibition of MPO activity through a covalent mechanism, which is irreversible and dependent on MPO catalysis.
Table 1: Inhibition Potency of PF-06282999 Against MPO
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| PF-06282999 | 0.5 | Covalent Inhibition |
| Reference Compound | 1.0 | Non-covalent Inhibition |
The lead compound demonstrated robust inhibition in vivo, showing significant reductions in plasma MPO activity when administered orally to lipopolysaccharide-treated cynomolgus monkeys .
Antimicrobial Activity
In addition to its role as an MPO inhibitor, compounds related to this thioxo-dihydropyrimidine class have shown antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) indicate moderate to good activity against these pathogens.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| PF-06282999 | Staphylococcus aureus | 50 |
| Related Compound A | Escherichia coli | 100 |
| Related Compound B | Staphylococcus aureus | 75 |
Case Studies
Recent studies have highlighted the therapeutic potential of PF-06282999 in models of autoimmune diseases and inflammation. For example:
- Autoimmune Disease Model : In a study involving lipopolysaccharide-induced inflammation in monkeys, PF-06282999 significantly reduced markers of inflammation and tissue damage associated with MPO activity.
- Cancer Research : Preliminary data suggest that derivatives of this compound may possess antiproliferative properties against certain cancer cell lines, although further research is needed to elucidate these effects.
属性
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-16-9-3-2-6(12)4-7(9)8-5-10(15)14-11(17)13-8/h2-5H,1H3,(H2,13,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPBANGUIBKLEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















